molecular formula C17H20N4O2S B2457212 N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1171433-75-2

N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2457212
CAS No.: 1171433-75-2
M. Wt: 344.43
InChI Key: LMZHXWYZXWRZOL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl-pyrrolidinyl intermediate: This step involves the reaction of a pyrimidine derivative with pyrrolidine under specific conditions to form the intermediate.

    Thioacetamide linkage formation: The intermediate is then reacted with a thioacetamide derivative to introduce the thioacetamide linkage.

    Methoxyphenyl group attachment: Finally, the methoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as flow microreactors, which offer improved efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide linkage to other functional groups.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((6-(morpholin-4-yl)pyrimidin-4-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exhibits unique properties due to the presence of the pyrrolidinyl group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-23-14-6-4-13(5-7-14)20-16(22)11-24-17-10-15(18-12-19-17)21-8-2-3-9-21/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZHXWYZXWRZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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